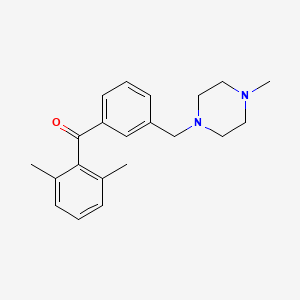

2,6-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone

Description

Historical Context of Benzophenone Derivatives in Chemical Research

The historical development of benzophenone chemistry traces back to pioneering work in the nineteenth century, with Carl Graebe at the University of Königsberg providing early foundational research in 1874. This early investigation established benzophenone as the simplest diaromatic ketone and recognized its potential as a fundamental building block for more complex molecular architectures. The compound's designation as diphenyl ketone reflects its structural simplicity, yet this basic framework has served as the foundation for extensive chemical elaboration and functionalization efforts spanning more than a century of research.

The evolution of benzophenone chemistry has been characterized by systematic exploration of substitution patterns and functional group modifications that enhance specific properties while maintaining the core structural integrity. Researchers have developed numerous synthetic methodologies for benzophenone construction, including the aluminum chloride-catalyzed Friedel-Crafts reaction between benzene and benzoyl chloride, and various alternative approaches utilizing different starting materials and reaction conditions. These synthetic developments have enabled the preparation of increasingly sophisticated benzophenone derivatives with tailored properties for specific applications.

The pharmaceutical relevance of benzophenone derivatives emerged through extensive biological evaluation programs that revealed their potential in multiple therapeutic areas. Research has demonstrated that benzophenone scaffolds exhibit remarkable versatility in medicinal applications, including anti-inflammatory, anticancer, anti-human immunodeficiency virus, and acetylcholinesterase inhibitory activities. This broad spectrum of biological activities has established benzophenone derivatives as privileged structures in pharmaceutical chemistry, warranting continued investigation and development efforts.

Significance of Piperazine Moieties in Molecular Design

The piperazine scaffold represents one of the most versatile and widely utilized heterocyclic frameworks in contemporary pharmaceutical chemistry, with more than 300 biologically active members documented in the literature. The structural characteristics of piperazine, featuring two opposing nitrogen atoms within a six-membered ring system, provide exceptional opportunities for molecular modification and optimization. This arrangement offers a large polar surface area, relative structural rigidity, and multiple sites for hydrogen bond donation and acceptance, properties that frequently translate to enhanced water solubility, improved oral bioavailability, and superior pharmacokinetic characteristics.

The conformational properties of piperazine rings contribute significantly to their value in drug design applications. The chair conformation adopted by piperazine provides predictable spatial arrangements for substituent groups, enabling rational design approaches for target interaction optimization. The basicity of the nitrogen atoms, with predicted pKa values around 7.56 for compounds like this compound, facilitates favorable interactions with biological targets while maintaining appropriate physicochemical properties for pharmaceutical applications.

Research investigations have consistently demonstrated that piperazine-containing compounds exhibit diverse biological activities across multiple therapeutic areas. These include anticancer, antioxidant, cognition enhancement, antimicrobial, antibacterial, antiviral, antifungal, anti-inflammatory, anti-human immunodeficiency virus inhibitory, antidiabetic, antimalarial, antidepressant, antianxiety, and anticonvulsant activities. The remarkable breadth of these applications reflects the inherent versatility of the piperazine scaffold and its ability to modulate biological activity through appropriate substitution patterns and structural modifications.

Properties

IUPAC Name |

(2,6-dimethylphenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O/c1-16-6-4-7-17(2)20(16)21(24)19-9-5-8-18(14-19)15-23-12-10-22(3)11-13-23/h4-9,14H,10-13,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGGMMOFBKWPJEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC(=C2)CN3CCN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643430 | |

| Record name | (2,6-Dimethylphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-77-7 | |

| Record name | (2,6-Dimethylphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2,6-Dimethylbenzophenone Core

The 2,6-dimethyl substituted benzophenone core can be synthesized by Friedel-Crafts acylation or modern cross-coupling methods:

Friedel-Crafts Acylation: Acylation of 1,3-dimethylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3) yields 2,6-dimethylbenzophenone. This classical method is straightforward but may require careful control to avoid polyacylation.

Suzuki Coupling: A more selective approach involves Suzuki-Miyaura cross-coupling between 2,6-dimethylphenylboronic acid and an aryl halide bearing a protected or functionalizable substituent for later piperazine attachment.

Introduction of 4-Methylpiperazinomethyl Group

The 3'-(4-methylpiperazinomethyl) substituent is typically introduced via nucleophilic substitution or reductive amination:

Nucleophilic Substitution: Starting from a 3'-halomethyl benzophenone intermediate, reaction with 4-methylpiperazine under basic conditions can yield the target compound.

Reductive Amination: Alternatively, a 3'-formyl benzophenone intermediate can be reacted with 4-methylpiperazine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the piperazinomethyl linkage.

Representative Synthetic Procedure

A plausible synthetic route, based on literature analogs and related benzophenone syntheses, is outlined below:

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2,6-Dimethylphenylboronic acid + 3-bromobenzoyl chloride, Pd catalyst, base, toluene, reflux | Suzuki coupling to form 2,6-dimethyl-3'-bromomethylbenzophenone intermediate | 80-90 | Pd(PPh3)4 or PdCl2 catalysts commonly used |

| 2 | 4-Methylpiperazine, base (e.g., K2CO3), solvent (DMF or ethanol), 80-100°C | Nucleophilic substitution of bromomethyl group by 4-methylpiperazine | 75-85 | Reaction monitored by TLC; purification by column chromatography |

| 3 | Purification | Silica gel chromatography | - | Final compound isolated as pure solid |

Comparative Data from Related Benzophenone Syntheses

These methods demonstrate the utility of palladium-catalyzed cross-coupling and carbonylation reactions in benzophenone derivative synthesis, which can be adapted for the target compound.

Research Findings and Notes

The use of palladium-catalyzed Suzuki coupling is advantageous for regioselective formation of the benzophenone core with methyl substitution, providing good yields and functional group tolerance.

The nucleophilic substitution of halomethyl intermediates by piperazine derivatives is efficient, typically proceeding under mild heating and basic conditions.

Reductive amination offers an alternative for introducing the piperazinomethyl group when aldehyde intermediates are accessible.

Purification by silica gel column chromatography is standard to isolate the pure compound.

Reaction monitoring by thin-layer chromatography (TLC) and characterization by NMR and mass spectrometry are essential for confirming structure and purity.

Summary Table of Preparation Methods

| Preparation Stage | Method | Reagents/Catalysts | Conditions | Yield Range (%) | Comments |

|---|---|---|---|---|---|

| Benzophenone core synthesis | Friedel-Crafts acylation / Suzuki coupling | AlCl3 / Pd catalyst, arylboronic acid, aryl halide | Reflux, inert atmosphere | 70-90 | Suzuki preferred for selectivity |

| Halomethyl intermediate formation | Bromination of methyl group | NBS or similar brominating agent | Room temp to reflux | 75-85 | Precursor for substitution |

| Piperazinomethyl substitution | Nucleophilic substitution | 4-Methylpiperazine, base (K2CO3, NaH) | 80-100°C, solvent DMF/EtOH | 75-85 | Efficient, mild conditions |

| Alternative | Reductive amination | 3'-Formylbenzophenone, 4-methylpiperazine, NaBH3CN | Room temp to mild heat | 70-80 | Requires aldehyde intermediate |

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development :

- The compound is used as an intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity or improve pharmacokinetic properties.

- For instance, the piperazine moiety is known for its role in enhancing solubility and bioavailability in drug formulations.

-

Antimicrobial Activity :

- Research indicates potential antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Studies have shown that derivatives of benzophenone compounds exhibit significant antimicrobial activity against various pathogens.

-

Photoprotection :

- As a benzophenone derivative, it is investigated for its ability to absorb ultraviolet (UV) light, thus serving as a UV filter in sunscreen formulations. This application is crucial for protecting skin from harmful UV radiation and preventing photoaging and skin cancer.

Materials Science Applications

-

Polymer Chemistry :

- The compound serves as a photoinitiator in polymerization reactions. Its ability to generate free radicals upon UV irradiation makes it valuable in the production of polymers used in coatings, adhesives, and inks.

- Specific studies have demonstrated its effectiveness in initiating polymerization processes under controlled conditions, leading to high-quality polymer products with desirable properties.

-

Nanotechnology :

- It is explored as a component in the synthesis of nanomaterials. The compound's unique chemical structure can facilitate the formation of nanoparticles that exhibit enhanced electrical or optical properties for applications in electronics or photonics.

Photochemistry Applications

-

Light Absorption Studies :

- Due to its strong UV absorption characteristics, this compound is utilized in studies focused on light absorption mechanisms in organic compounds. Understanding these mechanisms can lead to advancements in solar energy conversion technologies.

-

Sensitizers in Photodynamic Therapy :

- The compound has potential applications as a sensitizer in photodynamic therapy (PDT), a treatment modality for certain cancers. Its ability to generate reactive oxygen species upon light activation can be harnessed to selectively destroy cancer cells while minimizing damage to surrounding healthy tissues.

Case Studies

| Application Area | Case Study Example | Findings |

|---|---|---|

| Pharmaceutical | Synthesis of Antimicrobial Agents | Demonstrated effective inhibition of bacterial growth against resistant strains. |

| Materials Science | Use as Photoinitiator in Coatings | Enhanced polymerization rates leading to improved mechanical properties of coatings. |

| Photochemistry | Investigation as a Sensitizer for PDT | Showed promising results in selectively targeting tumor cells with minimal side effects. |

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Isomerism and Substituent Positioning

The compound belongs to a family of benzophenone derivatives with variations in methyl and piperazinomethyl group positions. Key isomers include:

| CAS Number | Substituent Positions | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| 898788-77-7 | 2,6-dimethyl; 3'-piperazinomethyl | 322.45 | Balanced lipophilicity; CNS activity |

| 898783-17-0 | 2,5-dimethyl; 2'-piperazinomethyl | 322.45 | Reduced steric hindrance |

| 898788-74-4 | 2,5-dimethyl; 3'-piperazinomethyl | 322.45 | Potential for altered receptor binding |

| 898783-19-2 | 2,6-dimethyl; 2'-piperazinomethyl | 322.45 | Higher polarity due to proximal groups |

Key Observations :

- Lipophilicity and Bioavailability: The 3'-piperazinomethyl substitution (as in 898788-77-7) enhances membrane permeability compared to 2'-substituted analogs, favoring central nervous system (CNS) penetration .

Physicochemical Properties

- Photoreactivity: Benzophenones typically undergo photoreduction via electron transfer. The piperazine group in 898788-77-7 may stabilize radical intermediates, altering reaction pathways compared to unsubstituted benzophenones (e.g., benzil) .

- Solubility and Extraction : Hydrophobic interactions dominate in aqueous systems, but the piperazine group enhances hydrogen bonding, improving extractability via methods like dispersive liquid-liquid microextraction (DLLME-SFO) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves coupling 2,6-dimethylbenzophenone derivatives with 4-methylpiperazinylmethyl groups. Key intermediates like 3-(4-methylpiperazin-1-yl)benzoic acid (CAS 215309-01-6, mp 187–190°C) can be utilized, with purity optimized via recrystallization or column chromatography . Melting point analysis (e.g., mp 96–98°C for structurally similar compounds) and HPLC-UV validation are critical for confirming purity .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., 254 nm) is widely used for benzophenone analogs, as demonstrated for BP3 (2-hydroxy-4-methoxybenzophenone) in environmental samples . For enhanced specificity, LC-MS/MS with electrospray ionization (ESI) is recommended, leveraging fragmentation patterns of related compounds like 4-nitrophenol or triclosan .

Q. How can structural analogs guide the interpretation of its physicochemical properties?

- Methodological Answer : Compare with structurally similar compounds, such as 4-(2,6-dimethylphenyl)phenol (PubChem CID: 135449740), to predict solubility, logP, and hydrogen-bonding potential. Computational tools like PubChem’s InChI-based descriptors (e.g., InChI=1S/C14H14O/c1-10-4-3-5-11(2)14(10)12-6-8-13(15)9-7-12/h3-9,15H,1-2H3) provide baseline data for experimental validation .

Advanced Research Questions

Q. What computational strategies are effective for modeling the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations, as applied to 4-(dimethylamino)benzohydrazide (CCDC 2032776), can predict molecular orbitals, dipole moments, and charge distribution. Basis sets like B3LYP/6-311+G(d,p) are suitable for simulating piperazine ring interactions and benzophenone conjugation .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability. For example, discrepancies in antioxidant activity assays (e.g., DPPH vs. FRAP) for phenolic analogs require cross-validation using orthogonal methods and statistical tools like ANOVA with post-hoc tests .

Q. What experimental designs are robust for assessing its environmental fate and toxicity?

- Methodological Answer : Adopt tiered testing per the INCHEMBIOL framework :

- Tier 1 : Measure hydrolysis half-life (pH 4–9, 25°C) and photodegradation under UV light (λ = 254 nm).

- Tier 2 : Use Daphnia magna or algal models for acute toxicity, referencing protocols for BP1 and BP3 .

- Tier 3 : Conduct microcosm studies to evaluate bioaccumulation in aquatic ecosystems.

Q. How do steric and electronic effects of the 2,6-dimethyl and piperazinyl groups influence receptor binding?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystallographic data from analogs like (2-benzoyl-4-methylphenyl) benzoate (CAS 344563-86-6). Compare binding affinities with/without methyl groups to isolate steric contributions .

Methodological Notes

- Data Validation : Cross-reference melting points, spectral data (e.g., IR, NMR), and chromatographic retention times with published analogs (e.g., 4-hydroxy-3,5-dimethoxybenzaldehyde) to ensure reproducibility .

- Experimental Replication : Use randomized block designs with split-split plots for multifactorial studies (e.g., varying temperature, solvent polarity) to account for confounding variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.